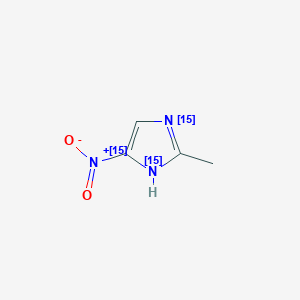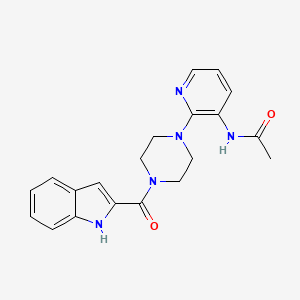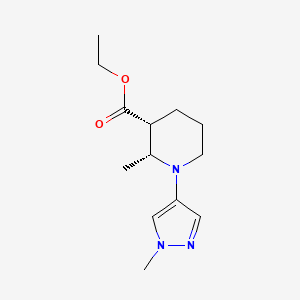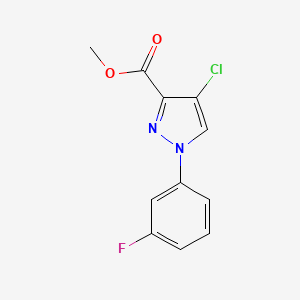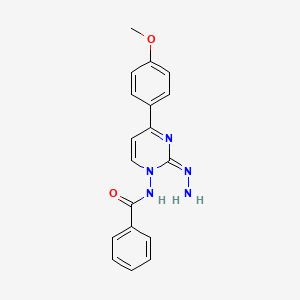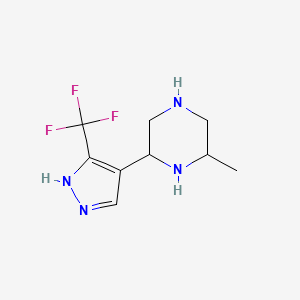![molecular formula C15H16N2S B12939136 [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-39-4](/img/structure/B12939136.png)
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopentyl group attached to the indole nucleus, which is further connected to a sulfanyl group and an acetonitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfanyl group can be added via a nucleophilic substitution reaction using thiols .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The sulfanyl group may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a nitrile group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a nitrile.
1-Cyclopentyl-1H-indole: Lacks the sulfanyl and acetonitrile groups.
Uniqueness
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is unique due to the presence of both the cyclopentyl and sulfanyl groups, which can enhance its biological activity and provide distinct chemical properties compared to other indole derivatives .
Propriétés
| 61021-39-4 | |
Formule moléculaire |
C15H16N2S |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-(1-cyclopentylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C15H16N2S/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15/h3-4,7-8,11-12H,1-2,5-6,10H2 |
Clé InChI |
ULNFIZZPNLAGJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C3=CC=CC=C32)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


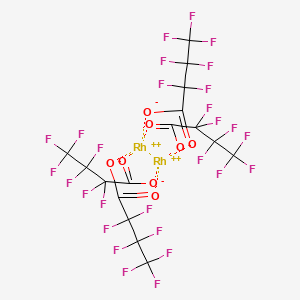
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)

